molecular formula C8H17NO B1590803 4-(2-Methoxyethyl)Piperidine CAS No. 70724-70-8

4-(2-Methoxyethyl)Piperidine

Cat. No.: B1590803
CAS No.: 70724-70-8
M. Wt: 143.23 g/mol
InChI Key: ZPGQYQKSLRERDO-UHFFFAOYSA-N
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Description

4-(2-Methoxyethyl)Piperidine is an organic compound with the molecular formula C8H17NO. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of a methoxyethyl group attached to the fourth position of the piperidine ring. It is commonly used in various chemical syntheses and has applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methoxyethyl)Piperidine typically involves the alkylation of piperidine with 2-methoxyethyl halides. One common method is the reaction of piperidine with 2-methoxyethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran at a temperature of around 0°C to room temperature .

Industrial Production Methods: On an industrial scale, the production of this compound can involve continuous flow reactions where piperidine and 2-methoxyethyl chloride are reacted under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Methoxyethyl)Piperidine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can convert it into secondary amines using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions where the methoxyethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed:

    Oxidation: N-oxides.

    Reduction: Secondary amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

4-(2-Methoxyethyl)Piperidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drugs targeting the central nervous system.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Comparison with Similar Compounds

    Piperidine: The parent compound, lacking the methoxyethyl group.

    2-(2-Methoxyethyl)piperidine: A positional isomer with the methoxyethyl group at a different position.

    4-(4-Chlorophenyl)piperidine: A derivative with a chlorophenyl group instead of methoxyethyl.

Uniqueness: 4-(2-Methoxyethyl)Piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and pharmacological properties. The presence of the methoxyethyl group enhances its solubility and reactivity compared to unsubstituted piperidine .

Properties

IUPAC Name

4-(2-methoxyethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-10-7-4-8-2-5-9-6-3-8/h8-9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPGQYQKSLRERDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10569532
Record name 4-(2-Methoxyethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10569532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70724-70-8
Record name 4-(2-Methoxyethyl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70724-70-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Methoxyethyl)piperidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-methoxyethyl)piperidine
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Synthesis routes and methods I

Procedure details

To a solution of 825 mg (3.6 mmol) of 1-t-butoxycarbonyl-4-hydroxyethylpiperidine in 2.5 mL of DMF was added 0.21 g (7.2 mmol) of NaH (80% dispersion in mineral oil) in 3 portions over a period of 30 min. After 16 h 10 mL of H2O was added to the reaction mixture and it was extracted with ethyl acetate. The combined organic fractions were washed with sat'd NaCl solution, dried over MgSO4, filtered and the filtrate was concentrated. The residue was purified by chromatography (silica, hexanes:ethyl acetate=4:1) to give the title compound.
Quantity
825 mg
Type
reactant
Reaction Step One
Name
Quantity
0.21 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 5 g (696.6 mmol) of LiAlH4 in 800 mL of THF at rt was carefully added 30 g (232.2 mmol) of 1-t-butoxycarbonyl-4-(methoxycarbonyl methyl)piperidine and the reaction mixture was stirred at rt for 24 h. To the reaction mixture was slowly added 30 mL of H2O over a period of 2 h, followed by 30 mL of a 15% NaOH solution and 30 mL of H2O. The mixture was diluted with ether, filtered, and the solids were triturated several times with ethyl acetate. The combined organic fractions were concentrated to give the title compound.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
reactant
Reaction Step Five
Name
Quantity
800 mL
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Synthesis routes and methods III

Procedure details

8.4 g (74.9 mmol) of potassium t-butoxide were suspended in 200 mL of THF. To this mixture at rt was slowly added a solution of 13.7 g (75.4 mmol) of trimethylphosphonoacetate in 20 mL of THF. After stirring for 30 min, a solution of 10 g (50.2 mmol) of 1-t-butoxycarbonyl-4-piperidone in 50 mL of THF was added and the mixture was heated to 60° C. for 3.5 h. To the reaction mixture was added 250 mL of a sat'd aqueous NH4Cl solution and the mixture was extracted with ethyl acetate. The combined organic fractions were washed with sat'd NaCl solution, dried over MgSO4, filtered and the filtrate was concentrated. Chromatography on silica eluting with hexane:ethyl acetate=4:1 gave the title compound.
Quantity
8.4 g
Type
reactant
Reaction Step One
Name
trimethylphosphonoacetate
Quantity
13.7 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
250 mL
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

4-(2-Methoxyethyl)pyridine (9.6 g), in a mixture of ethanol (100 ml) and 2 N hydrochloric acid (30 ml) was hydrogenated over platinum oxide at 50°/50 p.s.i. until uptake of hydrogen ceased. The catalyst was removed by filtration and the solution evaporated in vacuo. The residue was then dissolved in water (50 ml), basified to pH 8 with dilute sodium hydroxide, and extracted with chloroform. The aqueous phase was evaporated in vacuo to give an oil which solidified on cooling. The solid was triturated with ether (60 ml), collected by filtration and dissolved in the minimum quantity of boiling ethyl acetate. The hot solution was filtered and on cooling deposited hygroscopic crystals of 4-(2-methoxyethyl)piperidine (9.9 g), m.p. 108°-110°. The structure was verified by i.r. and n.m.r. spectroscopy.
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-Methoxyethyl)Piperidine
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